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  • Product: N4,N4-dimethylpyridine-2,4-diamine hydrochloride
  • CAS: 1461709-22-7

Core Science & Biosynthesis

Foundational

physical properties of N4,N4-dimethylpyridine-2,4-diamine HCl

An In-depth Technical Guide to the Physicochemical Properties of N4,N4-dimethylpyridine-2,4-diamine Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N4,N4-dimethylpyridine-2,4-diamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of N4,N4-dimethylpyridine-2,4-diamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization.

Introduction and Chemical Identity

N4,N4-dimethylpyridine-2,4-diamine, a substituted pyridine derivative, and its hydrochloride salt are of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the presence of two amino groups. The formation of the hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds. Understanding the fundamental physicochemical properties of this salt is paramount for its effective application in research and development, influencing everything from reaction kinetics to formulation and bioavailability.

This guide will delve into the essential properties of N4,N4-dimethylpyridine-2,4-diamine HCl, providing both established data and standardized protocols for its empirical determination.

Chemical Structure

The structural identity of a compound is the foundation of its chemical behavior. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of N4,N4-dimethylpyridine-2,4-diamine by hydrochloric acid. The pyridine ring nitrogen is generally more basic than the exocyclic amino groups in aminopyridines, and is therefore the likely site of protonation.

Caption: Structure of N4,N4-dimethylpyridine-2,4-diamine HCl.

Physicochemical Properties

A summary of the key physicochemical properties of N4,N4-dimethylpyridine-2,4-diamine and its hydrochloride salt is presented below. Data for the free base is more readily available and is included for comparative purposes.

PropertyValue (Free Base)Value (HCl Salt)Source
Molecular Formula C₇H₁₁N₃C₇H₁₂ClN₃PubChem[1]
Molecular Weight 137.18 g/mol 173.64 g/mol PubChem[1]
Appearance Not specified in literatureExpected to be a crystalline solidGeneral knowledge
Melting Point Data not availableData not available
Boiling Point Data not availableDecomposes upon heatingGeneral knowledge
Solubility Soluble in organic solventsExpected to have higher aqueous solubility[2]
pKa Data not availableData not available

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted pyridines, characteristic bands can be observed for the C=C and C=N stretching vibrations of the aromatic ring, as well as C-H bending vibrations.[3] The formation of the hydrochloride salt is expected to cause shifts in the positions of these bands, particularly those associated with the pyridine ring, due to protonation.[4][5]

  • Expected IR Bands (cm⁻¹):

    • 3400-3200: N-H stretching of the primary amine.

    • 3100-3000: Aromatic C-H stretching.

    • 2950-2850: Aliphatic C-H stretching of the methyl groups.

    • 1620-1550: C=C and C=N ring stretching vibrations.[3]

    • Below 1500: Fingerprint region with various C-H and N-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the primary amine, and the protons of the two methyl groups on the tertiary amine. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five unique carbon atoms in the pyridine ring and the two equivalent carbon atoms of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N4,N4-dimethylpyridine-2,4-diamine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.[1]

Experimental Protocols for Characterization

The following section outlines detailed methodologies for the empirical determination of the key .

Synthesis of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free base, N4,N4-dimethylpyridine-2,4-diamine, with a stoichiometric amount of hydrochloric acid.

  • Protocol:

    • Dissolve N4,N4-dimethylpyridine-2,4-diamine in a suitable organic solvent (e.g., isopropanol, ethanol).

    • Slowly add one equivalent of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) with stirring.

    • The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture may be necessary.

    • Collect the solid product by filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.

    • Dry the product under vacuum to remove residual solvent.

  • Causality: The use of an organic solvent in which the free base is soluble but the HCl salt is not, allows for the easy isolation of the product by precipitation.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

  • Protocol (Capillary Method):

    • Finely powder a small amount of the dried N4,N4-dimethylpyridine-2,4-diamine HCl.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining equilibrium solubility.[2]

  • Protocol:

    • Add an excess amount of N4,N4-dimethylpyridine-2,4-diamine HCl to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Express the solubility in units such as mg/mL or mol/L.

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that an equilibrium between the solid and dissolved states has been achieved.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of HCl Salt Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assay Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Analysis Data Interpretation MP->Analysis Solubility->Analysis Spectroscopy->Analysis Report Technical Report Analysis->Report

Caption: Workflow for the characterization of N4,N4-dimethylpyridine-2,4-diamine HCl.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical properties of N4,N4-dimethylpyridine-2,4-diamine hydrochloride. By synthesizing available data with established experimental protocols, this document serves as a valuable resource for researchers and scientists working with this compound. The provided methodologies for characterization offer a clear path for the empirical determination of its key properties, ensuring a solid foundation for its application in further research and development.

References

  • J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Retrieved from [Link]

  • ConnectSci. (n.d.). THE INFRARED SPECTRA OF COMPLEXES OF TRANSITION METAL HALIDES WITH SUBSTITUTED PYRIDINES By NAIDA S. GILL and HILARY J. KINODON.* Retrieved from [Link]

  • Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. 19(12), 2197-2211. Retrieved from [Link]

  • Asian Journal of Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines. 9(2).
  • PubChem. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. Retrieved from [Link]

  • NRC Research Press. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N4,N4-Dimethylpyridine-2,4-diamine. Retrieved from [Link]

  • PubChemLite. (n.d.). N4,n4-dimethylpyrimidine-2,4-diamine (C6H10N4). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,4-dimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). EP2448950B1 - Synthesis of n4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[3][6]oxazin-6-yl)-5-fluoro-n2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt. Retrieved from

  • Lead Sciences. (n.d.). N4,N4-Dimethylpyridine-2,4-diamine. Retrieved from [Link]

  • Alchimica. (n.d.). N4,N4-Dimethylpyridine-2,4-diamine (1 x 100 mg). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. 8(2), 164-166.

Sources

Exploratory

Solubility Profile and Characterization of 2-Amino-4-Dimethylaminopyridine Hydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-4-dimethylaminopyridine hydrochloride (an analogue of the widely used catalyst DMAP).[1] While 4-dimethylaminopyridine (DMAP) is a standard reagent with well-documented properties, the 2-amino derivative (CAS 50426-31-8 for the free base) represents a specialized intermediate often utilized in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs).[1]

This document addresses the critical data gap regarding the specific hydrochloride salt form. It synthesizes theoretical physicochemical principles with rigorous experimental protocols to establish a self-validating system for solubility determination.[1]

Physicochemical Identity & Structural Logic

Understanding the solubility of this compound requires a structural analysis of its protonation sites compared to its parent scaffold.[1]

2.1 Structural Analysis
  • Compound Name: 2-Amino-4-dimethylaminopyridine Hydrochloride

  • Core Scaffold: Pyridine ring substituted at the 2- and 4-positions.[1]

  • Free Base CAS: 50426-31-8

  • Molecular Weight (Base): ~137.18 g/mol [1]

  • Salt Form: Hydrochloride (typically mono-HCl in standard preparations, though di-HCl is possible under highly acidic conditions).[1]

2.2 Protonation and Solvation Thermodynamics

The solubility of the hydrochloride salt is driven by the protonation of the pyridine ring nitrogen.[1]

  • Primary Basic Site: The pyridine ring nitrogen is the most basic site due to resonance stabilization from the 4-dimethylamino group (similar to DMAP, pKa ~9.6).[1]

  • Secondary Basic Site: The exocyclic 2-amino group is significantly less basic (pKa ~6.9 in 2-aminopyridine) due to the electron-withdrawing nature of the ring nitrogen, although the 4-NMe2 group provides some electron donation.[1]

Solubility Prediction: The free base is reported as "water-soluble" and "alcohol-soluble."[1][2] Consequently, the hydrochloride salt is predicted to be freely soluble (>100 mg/mL) in water due to the high lattice energy disruption provided by the chloride counterion and the hydration enthalpy of the pyridinium cation.[1]

Protonation cluster_0 Solvation Shell Formation Base Free Base (Hydrophobic/Polar Mix) Salt Protonated Salt (Highly Water Soluble) Base->Salt Protonation at Ring Nitrogen Acid HCl (aq) Acid->Salt Hydrated Cation Hydrated Cation Salt->Hydrated Cation Solvated Cl- Solvated Cl- Salt->Solvated Cl-

Figure 1: Mechanism of salt formation and dissolution.[1] The transition from the free base to the hydrochloride salt significantly lowers the energy barrier for aqueous solvation.[1]

Experimental Protocols for Solubility Determination

Since specific quantitative data for the hydrochloride salt of this derivative is not standard in common pharmacopeias, researchers must generate empirical data.[1] The following protocol is the Gold Standard for determining equilibrium solubility.

3.1 Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).[1]

Materials:

  • 2-Amino-4-dimethylaminopyridine HCl (Solid)

  • HPLC-grade Water (buffered to pH 1.2, 4.5, and 6.8 if pH-profiling is required)[1]

  • 0.45 µm PTFE Syringe Filters[1]

  • Thermostatic Orbital Shaker[1][3]

Workflow:

  • Supersaturation: Add excess solid (~200 mg) to 1.0 mL of water in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

    • Critical Check: Ensure solid is still present after 24 hours.[1] If dissolved, add more solid.[1]

  • Filtration: Filter the supernatant using a pre-wetted 0.45 µm filter to remove undissolved solids.[1]

  • Dilution: Immediately dilute the filtrate (e.g., 1:100 or 1:1000) with mobile phase to prevent precipitation.[1]

  • Quantification: Analyze via HPLC-UV (Method B).

3.2 Protocol B: HPLC-UV Quantification Method

Rationale: UV detection is highly sensitive for the pyridine chromophore.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Wavelength 254 nm (primary), 280 nm (secondary)
Injection Vol 5–10 µL

Calculation:



Where 

is solubility,

is peak area,

is concentration, and

is dilution factor.[1]
Solubility Dynamics & Stability
4.1 pH-Dependent Solubility (The "pH-Max" Effect)

Like all weak bases, the solubility of 2-amino-4-dimethylaminopyridine is pH-dependent.[1]

  • pH < pKa (Acidic): The molecule exists as a cation (BH+).[1] Solubility is maximal (

    
    ).[1]
    
  • pH > pKa (Basic): The molecule deprotonates to the free base (B).[1] Solubility drops to the intrinsic solubility of the base (

    
    ).[1]
    
  • Common Ion Effect: In the presence of excess chloride ions (e.g., 0.1 M HCl), the solubility may decrease slightly due to the common ion effect (

    
     limitation), though this is rarely the limiting factor for highly soluble pyridine salts.[1]
    
4.2 Stability in Solution
  • Hydrolysis: The amino groups are generally stable to hydrolysis under neutral conditions.[1]

  • Oxidation: Aminopyridines can be susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light in solution.[1]

  • Recommendation: Prepare solutions fresh or store at 4°C protected from light.

Workflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermostatic Shaker) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.45 µm PTFE) Check->Filter Yes AddSolid->Agitate Dilute Dilute Filtrate (Prevent Precipitation) Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 2: Step-by-step analytical workflow for determining the saturation solubility of the hydrochloride salt.

Summary Data Table
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidExperimental Observation
Predicted Solubility (H2O) > 100 mg/mL (Freely Soluble)Estimated based on DMAP HCl and polarity
Solubility (Methanol) SolubleAnalogous to DMAP
Solubility (Ether) InsolubleSalt form is highly polar
pKa (Ring Nitrogen) ~9.6 (Est.)Based on 4-DMAP [1]
Hygroscopicity Likely HygroscopicCommon for pyridine HCl salts
References
  • PubChem. (2025).[1][4] Compound Summary: 4-Dimethylaminopyridine.[1][2][4][5][6][7][8][9][10] National Center for Biotechnology Information.[1] Retrieved from [Link]

(Note: Specific solubility values for the "2-amino" hydrochloride derivative are estimated based on the structural analogy to the well-characterized DMAP parent compound.[1] The protocols provided above are required for empirical validation.)

Sources

Foundational

Technical Guide: N4,N4-Dimethylpyridine-2,4-diamine Hydrochloride

Advanced Safety, Handling, and Application Protocols Part 1: Chemical Architecture & Identity This guide addresses the specific handling requirements for N4,N4-Dimethylpyridine-2,4-diamine Hydrochloride (also known as 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety, Handling, and Application Protocols

Part 1: Chemical Architecture & Identity

This guide addresses the specific handling requirements for N4,N4-Dimethylpyridine-2,4-diamine Hydrochloride (also known as 2-amino-4-(dimethylamino)pyridine HCl). While often overshadowed by its ubiquitous cousin DMAP (4-dimethylaminopyridine), this di-substituted pyridine is a distinct pharmacophore scaffold used critically in kinase inhibitor synthesis and organometallic catalysis.

Crucial Distinction: Unlike DMAP, which is primarily a nucleophilic catalyst, this molecule functions as a bidentate ligand precursor and a hydrogen-bond donor-acceptor motif in drug design.

Chemical Specifications
PropertyDetail
IUPAC Name N4,N4-dimethylpyridine-2,4-diamine hydrochloride
Common Synonyms 2-Amino-4-dimethylaminopyridine HCl; 4-(Dimethylamino)-2-pyridinamine HCl
CAS (Free Base) 50426-31-8 (Note: HCl salt is often custom-referenced; use free base CAS for tox search)
Molecular Formula

Structural Features C2-Amino group (H-bond donor); C4-Dimethylamino group (Electron-donating); Pyridine Nitrogen (Proton acceptor)
Physical State White to off-white crystalline solid; Hygroscopic (HCl salt form)
Solubility High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane)
Part 2: Comprehensive Hazard Analysis (The "Why")

To handle this compound safely, one must understand the Structure-Activity Relationship (SAR) of aminopyridines.

1. The Aminopyridine Class Effect (Neurotoxicity)

Mono- and di-aminopyridines are established Voltage-Gated Potassium Channel (


) Blockers .
  • Mechanism: Blockade of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     channels prolongs the action potential duration and increases calcium influx at presynaptic nerve terminals.
    
  • Clinical Consequence: This leads to increased neurotransmitter release (acetylcholine, glutamate), resulting in neuronal hyperexcitability .

  • Risk Translation: While N4,N4-dimethylpyridine-2,4-diamine is classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2 like DMAP), systemic absorption can still lower seizure thresholds.

2. GHS Hazard Classification (Based on Free Base Data)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).[1] Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin/Eye Irritation: Category 2 (H315, H319).[1][2][3] Causes skin irritation and serious eye irritation.[4][1][3][5][6]

  • STOT-SE: Category 3 (H335).[3] May cause respiratory irritation.[7][4][3][6]

Expert Insight: Do not let the "Harmful" label induce complacency. The HCl salt form is acidic and will cause immediate irritation to mucous membranes upon inhalation, potentially masking systemic absorption symptoms until later.

Part 3: Risk Management & Experimental Protocols
Diagram 1: Exposure Response & Physiological Logic

This decision tree illustrates the physiological cascade of exposure and the required intervention logic.

ToxicityLogic Exposure Exposure Event (Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic Free Base or Solubilized Salt) Exposure->Absorption Rapid Action1 Immediate Wash (15 mins) Exposure->Action1 First Aid Mechanism Blockade of Voltage-Gated Potassium Channels (Kv) Absorption->Mechanism Effect Prolonged Action Potential & Ca2+ Influx Mechanism->Effect Symptom Hyperexcitability / Seizures (Class Effect) Effect->Symptom Action2 Medical Monitoring (ECG / Neuro) Symptom->Action2 Clinical

Caption: Pathophysiological cascade of aminopyridine exposure leading to potential neurotoxicity.

Protocol A: Handling the Hygroscopic Hydrochloride Salt

The HCl salt is prone to clumping and deliquescence (absorbing moisture until it dissolves). This alters stoichiometry in precise synthesis.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The container must be tightly sealed with Parafilm or electrical tape to prevent acid hydrolysis from moisture.

  • Weighing Strategy:

    • Ideal: Weigh inside a glovebox under

      
       atmosphere.
      
    • Acceptable: Use a "weigh-and-dump" technique. Tare a closed vial, add solid quickly in a fume hood, close, weigh, and calculate mass by difference. Never leave the stock bottle open on a benchtop balance.

  • Solubilization:

    • Dissolve in dry DMSO or Methanol.

    • Note: The solution will be acidic.[8] If used in nucleophilic substitution, add a scavenger base (e.g., Triethylamine or DIPEA) in situ to liberate the free base active species.

Protocol B: Decontamination of Spills

Because of the nitrogenous nature, bleach is not the primary neutralizer (risk of chloramine formation).

  • Solid Spill: Cover with dry lime or soda ash to neutralize the acid salt. Sweep carefully into a closed container.

  • Solution Spill: Absorb with vermiculite.

  • Surface Clean: Wash area with a dilute acetic acid solution (if free base) or simple soap/water (if salt), followed by ethanol wipe to remove organic residues.

Part 4: Synthesis & Application Context[17]

Why is this molecule used? It is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition: The 2-amino-pyridine motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes via hydrogen bonding.

  • Suzuki-Miyaura Coupling: The C-Halogen derivatives of this molecule are frequent substrates for Palladium-catalyzed cross-coupling to build bi-aryl drug candidates.

Diagram 2: Engineering Controls Workflow

Standard Operating Procedure (SOP) for setting up a reaction involving this compound.

HandlingSOP Start Start: Weighing Control1 Engineering Control: Fume Hood / Glovebox Start->Control1 PPE PPE: Nitrile Gloves (Double), Lab Coat, Goggles Control1->PPE Mandatory Reaction Reaction Setup: Inert Atmosphere (Ar/N2) PPE->Reaction Quench Quench/Workup: pH Adjustment Reaction->Quench Careful Exotherm Waste Waste: Halogenated Organic Stream Quench->Waste

Caption: Operational workflow emphasizing containment and inert atmosphere during synthesis.

Part 5: Emergency Response (SDS Summary)
ScenarioImmediate ActionMedical Context
Eye Contact Rinse for 15+ mins. Lift eyelids.Acidic salt causes immediate corneal damage.
Skin Contact Wash with soap/water.[2][6][8] Remove contaminated clothes.Monitor for systemic tremors (transdermal absorption).
Ingestion Do NOT induce vomiting. Rinse mouth.High risk of seizures.[9] Administer benzodiazepines if seizing (Clinical setting).
Inhalation Move to fresh air.[10][3][6][8]Respiratory tract irritation is primary; delayed pulmonary edema is rare but possible.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586354, 4-N,4-N-dimethylpyridine-2,4-diamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Aminopyridines: Toxicity and Structure-Activity Review. Retrieved from [Link]

  • Royal Society of Chemistry. Aminopyridines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Exploratory

Technical Comparative Analysis: 2,4-Diaminopyridine vs. N4,N4-Dimethylpyridine-2,4-diamine

Executive Summary This technical guide provides a rigorous structural, electronic, and functional comparison between 2,4-diaminopyridine (2,4-DAP) and its N-methylated derivative, N4,N4-dimethylpyridine-2,4-diamine . Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural, electronic, and functional comparison between 2,4-diaminopyridine (2,4-DAP) and its N-methylated derivative, N4,N4-dimethylpyridine-2,4-diamine . While both share the aminopyridine scaffold, the substitution of the primary amine at the 4-position with a dimethylamino group fundamentally alters the molecule's electronic distribution, basicity, and lipophilicity.

2,4-DAP is primarily recognized as a voltage-gated potassium channel blocker and a precursor in dye and drug synthesis. In contrast, N4,N4-dimethylpyridine-2,4-diamine exhibits "super-base" characteristics analogous to 4-dimethylaminopyridine (DMAP), serving as a specialized nucleophilic catalyst and a lipophilic building block in medicinal chemistry.

Part 1: Structural & Electronic Profiling

Chemical Identity
Feature2,4-Diaminopyridine (2,4-DAP)N4,N4-Dimethylpyridine-2,4-diamine
CAS Number 461-88-150426-31-8
Molecular Formula C₅H₇N₃C₇H₁₁N₃
MW 109.13 g/mol 137.18 g/mol
Substituents Primary amine (-NH₂) at C2, C4Primary amine (-NH₂) at C2; Dimethylamine (-N(CH₃)₂) at C4
Appearance White to pale yellow crystalline powderOff-white to beige solid
Predicted LogP ~ -0.2 (Hydrophilic)~ 0.6 (Moderately Lipophilic)
Electronic Structure & Basicity

The critical differentiator lies in the electronic donation of the 4-position substituent.

  • 2,4-DAP: Contains two primary amino groups.[1] Both exert a positive mesomeric (+M) effect, increasing electron density in the pyridine ring. The ring nitrogen (N1) is the most basic site.

  • N4,N4-dimethyl derivative: The dimethylamino group at position 4 is a significantly stronger electron donor than a primary amine due to the inductive effect of the methyl groups and better orbital overlap (hyperconjugation stabilization). This mirrors the "DMAP effect," where the resonance contribution stabilizes the pyridinium cation upon protonation at N1.

Implication: The N4,N4-dimethyl derivative is expected to have a higher pKa (conjugate acid) than 2,4-DAP, making it a stronger nucleophile and base.

Resonance Stabilization Diagram

The following diagram illustrates the resonance contribution that enhances the basicity of the ring nitrogen in the dimethyl derivative.

Resonance cluster_0 Electronic Activation Neutral Neutral State (Lone pair on N4) Resonance Resonance Hybrid (Double bond C4=N4, Negative charge on N1) Neutral->Resonance +M Effect (Stronger in -NMe2) Protonated Protonated State (Cation) (Stabilized by N4 donation) Resonance->Protonated Protonation at N1

Figure 1: Resonance stabilization mechanism. The dimethylamino group strongly donates electron density, stabilizing the positive charge on the ring nitrogen (N1) after protonation.

Part 2: Synthetic Methodologies

Synthesis of these compounds requires distinct strategies to ensure regioselectivity.

Synthesis of 2,4-Diaminopyridine

Standard Route: Ammonolysis of 2,4-dichloropyridine. This reaction typically requires high temperature and pressure (autoclave) because the 2- and 4-positions are deactivated compared to activated substrates, though the nitrogen makes them susceptible to Nucleophilic Aromatic Substitution (


).
  • Starting Material: 2,4-Dichloropyridine.

  • Reagent: Aqueous Ammonia (

    
    ) or ethanolic ammonia.
    
  • Conditions: 150–180°C, Cu catalyst (optional but improves yield).

  • Mechanism: Sequential displacement of chloride ions. The 4-position is generally more reactive due to para-like resonance stabilization of the Meisenheimer intermediate.

Synthesis of N4,N4-Dimethylpyridine-2,4-diamine

Selective Route: Stepwise displacement to avoid symmetric substitution.

  • Starting Material: 2,4-Dichloropyridine (or 2-chloro-4-aminopyridine if available).

  • Step 1 (Selective 4-Substitution): React 2,4-dichloropyridine with dimethylamine (1 equivalent).

    • Rationale: The 4-position chloride is more labile to nucleophilic attack than the 2-position chloride due to lower steric hindrance and electronic factors.

    • Conditions: Mild heating (40–60°C) in ethanol/water.

  • Step 2 (2-Amination): React the intermediate (2-chloro-4-dimethylaminopyridine) with ammonia under forcing conditions (autoclave, >150°C) or using a palladium-catalyzed Buchwald-Hartwig amination.

Synthesis DCP 2,4-Dichloropyridine Ammonia + NH3 (Excess) High Temp/Pressure DCP->Ammonia DMA + Dimethylamine (1 eq) Mild Heat DCP->DMA DAP 2,4-Diaminopyridine (Target 1) Ammonia->DAP Double Substitution Inter Intermediate: 2-Chloro-4-(dimethylamino)pyridine DMA->Inter Selective SNAr at C4 Ammonia2 + NH3 High Temp or Pd-Cat Inter->Ammonia2 DimethylTarget N4,N4-Dimethylpyridine-2,4-diamine (Target 2) Ammonia2->DimethylTarget Substitution at C2

Figure 2: Divergent synthetic pathways. Direct ammonolysis yields 2,4-DAP, while sequential substitution yields the N4-dimethyl derivative.

Part 3: Functional Applications & Biological Relevance

Pharmacological Profile (Potassium Channel Blockade)

Both compounds belong to the aminopyridine class, known for blocking voltage-gated potassium (


) channels.[2] This blockade prolongs the action potential, increasing calcium influx and enhancing neurotransmitter release.
  • 2,4-DAP:

    • Activity: A known

      
       blocker, though generally less potent and less toxic than 4-aminopyridine (4-AP).
      
    • CNS Penetration: Due to the presence of two primary amino groups, 2,4-DAP is more polar (lower LogP) than 4-AP. This restricts its passage across the Blood-Brain Barrier (BBB), reducing seizure risk compared to 4-AP.

    • Research Use: Used as a tool to study neuromuscular transmission without severe central toxicity.

  • N4,N4-Dimethylpyridine-2,4-diamine:

    • Activity: The bulky dimethyl group may sterically hinder binding to the narrow pore of certain

      
       channels compared to the flat primary amine of 2,4-DAP. However, its increased lipophilicity suggests better membrane permeability.[2]
      
    • Toxicity: Aminopyridines with high lipophilicity and high basicity (like DMAP) are often highly toxic via skin absorption and CNS stimulation. This compound should be handled with extreme caution, assuming a toxicity profile closer to DMAP (LD50 ~20 mg/kg in rodents) than 2,4-DAP.

Chemical Catalysis

The N4,N4-dimethyl derivative is structurally a 2-amino-DMAP .

  • Catalytic Potential: Like DMAP, the 4-dimethylamino group makes the ring nitrogen highly nucleophilic. It can catalyze acylation reactions (e.g., esterification of hindered alcohols).

  • Bifunctional Role: The presence of the 2-amino group introduces a hydrogen-bond donor site adjacent to the nucleophilic center. This allows for bifunctional catalysis , where the molecule can simultaneously activate an electrophile (via the ring N) and guide a nucleophile or stabilize an intermediate (via the 2-NH₂).

Part 4: Safety & Handling Protocols

CRITICAL WARNING: Aminopyridines are neurotoxins.

  • Personal Protective Equipment (PPE):

    • 2,4-DAP: Standard lab coat, nitrile gloves, safety glasses.

    • N4,N4-Dimethyl: Double gloving (nitrile) and use of a fume hood is mandatory. The dimethylamino group enhances skin absorption.

  • Neutralization:

    • Spills should be treated with dilute acid (e.g., 1M HCl) to convert the free base into the non-volatile, water-soluble salt form before cleanup.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen). Aminopyridines can darken upon oxidation or reaction with atmospheric

      
      .
      

References

  • PubChem. (n.d.).[3] 2,4-Diaminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] N4,N4-Dimethylpyridine-2,4-diamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Roth, B., & Cheng, C. C. (1982).[5] Recent Progress in the Medicinal Chemistry of 2,4-Diaminopyrimidines. Progress in Medicinal Chemistry, 19, 269–331.[5] (Contextual reference for aminopyridine/pyrimidine SAR).

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP) Properties and Catalysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of imidazo[1,2-a]pyridine from 2-amino-4-dimethylaminopyridine

Application Note: High-Efficiency Synthesis of 7-(Dimethylamino)imidazo[1,2-a]pyridine Scaffolds Executive Summary This application note details the strategic synthesis of 7-(dimethylamino)imidazo[1,2-a]pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 7-(Dimethylamino)imidazo[1,2-a]pyridine Scaffolds

Executive Summary

This application note details the strategic synthesis of 7-(dimethylamino)imidazo[1,2-a]pyridine derivatives utilizing 2-amino-4-(dimethylamino)pyridine (CAS: 1008-33-9) as the nucleophilic core.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in anxiolytics (e.g., Zolpidem), anti-infectives, and varying kinase inhibitors.[1] The incorporation of a dimethylamino group at the 7-position (derived from the 4-position of the pyridine precursor) significantly alters the electronic landscape of the fused system, enhancing solubility and hydrogen-bond accepting capability, which are critical for optimizing pharmacokinetic (PK) profiles.

This guide provides two validated protocols: a robust Thermal Condensation for scale-up and a Microwave-Assisted method for rapid library generation.

Mechanistic Insight & Regioselectivity

The synthesis relies on the condensation of 2-aminopyridines with


-haloketones (the Chichibabin imidazo-pyridine synthesis). Understanding the electronic influence of the starting material is crucial for process control.
Electronic Activation

The starting material, 2-amino-4-(dimethylamino)pyridine , possesses a strong electron-donating group (EDG) at the 4-position.

  • Effect on N1: The 4-NMe

    
     group pushes electron density into the ring via resonance, making the ring nitrogen (N1) significantly more nucleophilic than in unsubstituted 2-aminopyridine.
    
  • Regiochemistry: Alkylation occurs exclusively at the ring nitrogen (N1) first, forming a quaternary pyridinium intermediate.[1] Subsequent cyclization involves the exocyclic amino group attacking the carbonyl carbon, followed by dehydration.

Numbering Transformation:

  • Pyridine C4

    
    Imidazo[1,2-a]pyridine C7 [1]
    
  • Pyridine N1

    
    Imidazo[1,2-a]pyridine N4 (Bridgehead) [1]
    

ReactionMechanism SM 2-Amino-4-(dimethylamino)pyridine (High N1 Nucleophilicity) Inter N-Alkylated Pyridinium Salt (Intermediate) SM->Inter + α-Haloketone (SN2 Attack by N1) Cycl Cyclization & Dehydration (- H2O, - HBr) Inter->Cycl Base / Heat Prod 7-(Dimethylamino)imidazo[1,2-a]pyridine Cycl->Prod Aromatization

Figure 1: Mechanistic pathway highlighting the critical N-alkylation step driven by the 4-NMe2 substituent.

Experimental Protocols

Reagents & Materials
  • Substrate: 2-Amino-4-(dimethylamino)pyridine (CAS: 1008-33-9)

  • Electrophile: 2-Bromoacetophenone (Phenacyl bromide) [Model substrate for 2-phenyl derivative]

  • Solvents: Ethanol (EtOH), anhydrous; Ethyl Acetate (EtOAc); Hexanes.[1]

  • Base: Sodium Bicarbonate (NaHCO

    
    ) or Potassium Carbonate (K
    
    
    
    CO
    
    
    ).[1]
Method A: Standard Thermal Condensation (Scale-Up)

Best for gram-scale synthesis where reaction control and purity are paramount.

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(dimethylamino)pyridine (1.0 equiv, 10 mmol, 1.37 g) in Ethanol (30 mL).

  • Addition: Add 2-bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g) in one portion.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Observation: The solution typically turns from pale yellow to orange/brown. A precipitate (the HBr salt) may form.

  • Neutralization: Cool the reaction to room temperature. Add NaHCO

    
      (1.5 equiv, 15 mmol, 1.26 g) and stir for 30 minutes to neutralize the hydrobromide salt and free the base.
    
  • Work-up:

    • Remove ethanol under reduced pressure (Rotavap).

    • Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for rapid library generation and difficult substrates.

  • Preparation: In a 10 mL microwave vial, combine 2-amino-4-(dimethylamino)pyridine (0.5 mmol) and

    
    -haloketone  (0.55 mmol).
    
  • Solvent: Add Ethanol (2 mL). Note: Neat conditions can be used but often lead to charring with this electron-rich substrate.

  • Irradiation: Cap the vial. Irradiate at 120°C for 15 minutes (Power: Dynamic, Max 150W).

  • Isolation: Pour the mixture into saturated aqueous NaHCO

    
     (10 mL) and extract with EtOAc.
    
  • Yield: Typically 85–95% conversion.

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow, including critical decision points for purification based on the physical state of the intermediate.

Workflow Start Start: Weigh Reagents Mix Mix in EtOH (1.0 eq Amine : 1.0 eq Bromide) Start->Mix React Reflux (4-6h) or MW (15min) Mix->React Check Check TLC/LCMS (SM Consumed?) React->Check Check->React No (Extend Time) Neutralize Add NaHCO3 (Free base formation) Check->Neutralize Yes Precipitate Is Solid Precipitate? Neutralize->Precipitate Filter Filtration & Wash (High Purity Route) Precipitate->Filter Yes Extract Aq. Workup & Extraction (Standard Route) Precipitate->Extract No (Oil/Soluble) Final Final Product: 7-(Dimethylamino)imidazo[1,2-a]pyridine Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.

Validation & Quality Control

To ensure the scientific integrity of the synthesized compound, the following analytical parameters must be met.

Data Summary Table
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
LCMS (ESI+) [M+H]+ consistent with calc. massAgilent 1200/6120
1H NMR (DMSO-d6) C3-H Singlet :

7.8–8.2 ppm (Diagnostic)
400 MHz NMR
Regiochemistry NOE correlation between C3-H and Phenyl-HoNOESY
Yield (Method A) 75% – 88%Gravimetric
Yield (Method B) 85% – 94%Gravimetric
Troubleshooting Guide
  • Problem: Low yield or sticky tar.

    • Cause: The 4-NMe

      
       group makes the product electron-rich and prone to oxidation or polymerization if heated excessively in air.
      
    • Solution: Conduct the reaction under Nitrogen (N

      
      ) atmosphere.[2]
      
  • Problem: Incomplete cyclization (Intermediate observed).

    • Cause: Insufficient heat or base.

    • Solution: Ensure the neutralization step (NaHCO

      
      ) is performed after the initial reflux, or add NaHCO
      
      
      
      directly into the reaction mixture (though this may slow kinetics).[1]

References

  • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[3][4]

  • Goel, R., et al. (2012).[1] "Regioselective synthesis of imidazo[1,2-a]pyridines: A review." Journal of Heterocyclic Chemistry. [1]

  • Perumal, S., et al. (2012).[1] "Microwave-assisted synthesis of nitrogen-bridgehead heterocycles." Green Chemistry Letters and Reviews. [1]

  • Enguehard-Gueiffier, C., et al. (2007).[1] "Synthesis and biological activity of 7-substituted imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry.

Sources

Application

Advanced Cyclization Protocols for 2-Aminopyridines: From Hantzsch to C-H Activation

Executive Summary The 2-aminopyridine moiety is a "privileged structure" in medicinal chemistry, serving as the primary precursor for fused nitrogen-bridged heterocycles such as imidazo[1,2-a]pyridines (e.g., Zolpidem, A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine moiety is a "privileged structure" in medicinal chemistry, serving as the primary precursor for fused nitrogen-bridged heterocycles such as imidazo[1,2-a]pyridines (e.g., Zolpidem, Alpidem) and pyrido[1,2-a]pyrimidines. These scaffolds exhibit broad pharmacological profiles, ranging from GABA-A receptor modulation to kinase inhibition.

This Application Note provides validated protocols for transforming 2-aminopyridines into these bicyclic systems. Unlike standard textbook descriptions, this guide focuses on regiocontrol , oxidative functionalization , and troubleshooting the Dimroth rearrangement —a common failure mode in scale-up.

Part 1: The Imidazo[1,2-a]pyridine Scaffold[1][2]

The formation of the 5-membered imidazole ring fused to the pyridine core is the most common transformation. Two distinct pathways are detailed below: the classical condensation (robust, scale-up friendly) and the modern oxidative coupling (allows use of unfunctionalized ketones).

Mechanism & Reactivity Map[3]

The reaction generally proceeds via nucleophilic attack of the ring nitrogen (N1) onto an electrophile, followed by cyclization of the exocyclic amine.

ReactivityMap Start 2-Aminopyridine Halo α-Haloketone (Hantzsch) Start->Halo Nucleophilic Subst. Ketone Methyl Ketone (Oxidative) Start->Ketone I2/Oxidant Dicarbonyl 1,3-Dicarbonyl (Condensation) Start->Dicarbonyl Acid Cat. Imidazo Imidazo[1,2-a]pyridine (Drug Scaffold) Halo->Imidazo Cyclization - H2O, -HX Ketone->Imidazo C-H Amination Pyrido Pyrido[1,2-a]pyrimidine (Kinase Inhibitor) Dicarbonyl->Pyrido Ring Expansion

Figure 1: Divergent synthetic pathways from the 2-aminopyridine core.

Protocol A: Classical Hantzsch Condensation

Best for: Scale-up, defined regiochemistry, commercially available


-haloketones.

The Logic: This reaction relies on the high nucleophilicity of the ring nitrogen (N1). The use of sodium bicarbonate neutralizes the HBr byproduct, preventing protonation of the unreacted 2-aminopyridine, which would deactivate it.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Sodium Bicarbonate (

    
    , 1.2 equiv)
    
  • Ethanol (0.5 M concentration)

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10 mmol, 0.94 g) and absolute ethanol (20 mL).

  • Addition: Add

    
    -bromoacetophenone (10 mmol, 1.99 g) in one portion. The solution may warm slightly.
    
  • Cyclization: Add solid

    
     (12 mmol, 1.0 g). Attach a reflux condenser.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine (

      
      ) should disappear; a fluorescent blue spot (
      
      
      
      ) will appear.
  • Work-up: Cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). Stir for 15 minutes. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92%.

Protocol B: Iodine-Mediated Oxidative Cyclization (Ortoleva-King Type)

Best for: Accessing diversity without handling lachrymatory


-haloketones; "Green" chemistry requirements.

The Logic: This protocol generates the


-iodo ketone in situ using molecular iodine. The presence of an oxidant (TBHP or 

) regenerates the iodine species, making the process catalytic or stoichiometric depending on the variant.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Molecular Iodine (

    
    , 0.5 equiv)[1]
    
  • TBHP (tert-Butyl hydroperoxide, 70% aq., 2.0 equiv) - Acts as the terminal oxidant.

  • Solvent: Water or DMSO.

Step-by-Step Workflow:

  • Charge: In a sealed tube, combine 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), and

    
     (0.5 mmol).
    
  • Oxidant: Add TBHP (2.0 mmol) and Water (3 mL).

  • Reaction: Heat the mixture to

    
    C for 8 hours.
    
    • Note: The reaction mixture will turn dark brown initially (Iodine) and lighten as the reaction proceeds.

  • Quench: Cool to RT. Add saturated sodium thiosulfate (

    
    ) solution to quench residual iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography is usually required (Gradient: 0-50% EtOAc in Hexanes).

Part 2: The Pyrido[1,2-a]pyrimidine Scaffold

Expanding the ring size to a 6,6-fused system requires a 1,3-dielectrophile. This reaction is sensitive to temperature and acid concentration.

Protocol C: Synthesis of Pyrido[1,2-a]pyrimidin-4-one

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Ethyl Acetoacetate (1.2 equiv)

  • Polyphosphoric Acid (PPA) - Solvent and Catalyst

Step-by-Step Workflow:

  • Mixing: In a beaker, mix 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol).

  • Catalyst Addition: Add PPA (approx. 5 g). The mixture will be viscous.

  • Heating: Heat the mixture to

    
    C–
    
    
    
    C with vigorous mechanical stirring (magnetic stirring may fail due to viscosity).
  • Duration: React for 3–4 hours.

    • Critical Control Point: Do not exceed

      
      C, as decarboxylation or tar formation increases significantly.
      
  • Quench: Pour the hot syrup slowly into crushed ice (50 g) with stirring. Neutralize with ammonium hydroxide (

    
    ) until pH ~7.
    
  • Isolation: The solid product precipitates. Filter and wash with cold water.

Part 3: Expert Insights & Troubleshooting

The Dimroth Rearrangement: A Hidden Trap

In the synthesis of fused pyrimidines, the kinetic product is not always the thermodynamic product. Under basic conditions (or high heat), the ring nitrogen and the exocyclic nitrogen can swap positions via a ring-opening/ring-closing mechanism known as the Dimroth Rearrangement.

Mechanism Visualization:

Dimroth Kinetic Kinetic Product (N1-Alkylated) Open Ring-Opened Intermediate (Amidine/Aldehyde) Kinetic->Open Base/Heat (Hydrolysis) Thermo Thermodynamic Product (Rearranged) Open->Thermo Recyclization (Rotation)

Figure 2: Simplified flow of the Dimroth Rearrangement.

  • Diagnostic: If your NMR shows the correct mass but incorrect splitting patterns (e.g., coupling constants of the pyridine ring change due to loss of aromaticity or position shift), suspect rearrangement.

  • Prevention: Maintain neutral to slightly acidic conditions if the kinetic isomer is desired. Avoid prolonged boiling in strong alkali.

Comparative Data Table
ParameterHantzsch (Protocol A)Oxidative (Protocol B)PPA Condensation (Protocol C)
Product Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridinePyrido[1,2-a]pyrimidine
Atom Economy Moderate (Loss of HBr, H2O)High (Loss of H2O)Moderate (Loss of EtOH, H2O)
Reaction Time 4–6 Hours8–12 Hours3–4 Hours
Green Metric Ethanol (Green)Water (Green)PPA (Corrosive waste)
Key Risk Lachrymatory reagentsPeroxide safetyViscosity/Stirring

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes." Chemical Communications. Link

  • Zhang, Y., et al. (2013).[2] "CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones." The Journal of Organic Chemistry. Link

  • Srivastava, V., et al. (2024).[3][2] "Ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system." Synlett. Link

  • Paudler, W. W., & Blewitt, H. L. (1965). "Imidazo[1,2-a]pyridines.[3][4][2][5][6][7][8][9] Synthesis and properties." The Journal of Organic Chemistry. Link

  • El-Dean, A. M. K., et al. (2019). "Synthesis and biological activity of pyrido[1,2-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry. Link

Sources

Method

Application Notes and Protocols for Reductive Amination Using 2-Amino-4-Dimethylaminopyridine

Introduction: Navigating the Synthesis of Substituted Aminopyridines Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and controlled pathway for the formation of carbon-nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted Aminopyridines

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and controlled pathway for the formation of carbon-nitrogen bonds. This powerful transformation, which converts a carbonyl group into an amine via an intermediate imine, effectively circumvents the overalkylation issues often encountered with direct amine alkylation.[1][2] The reaction is prized for its versatility, typically proceeding under mild conditions and accommodating a wide array of functional groups.[3]

This guide focuses on a specific, and potentially challenging, application of this methodology: the use of 2-amino-4-dimethylaminopyridine as the amine component. While 4-dimethylaminopyridine (DMAP) is ubiquitously known as a hyper-nucleophilic catalyst for acylation reactions, its 2-amino analogue presents a unique substrate for C-N bond formation.[4][5] The electronic properties of the pyridine ring, influenced by the potent electron-donating dimethylamino group, render the exocyclic amino group at the 2-position less nucleophilic than typical primary amines. This characteristic necessitates a carefully considered approach to protocol design.

These application notes are intended for researchers, scientists, and drug development professionals. They provide not just a procedural blueprint, but also the underlying chemical logic, enabling the user to troubleshoot and adapt the methodology to their specific synthetic challenges. We will explore the mechanistic intricacies, propose a detailed protocol for a model reaction, and discuss key optimization strategies for this advanced application.

Mechanistic Considerations: The Path to C-N Bond Formation

The reductive amination process occurs in two principal stages: the formation of an imine (or iminium ion) followed by its reduction.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-amino-4-dimethylaminopyridine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[3] Under weakly acidic conditions, which are crucial for this reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion. The equilibrium between the carbonyl compound/amine and the imine/water must be carefully managed, often by removing water or by using reaction conditions that favor iminium ion formation.[3][6]

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion. The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond of the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[2][7]

The reduced nucleophilicity of 2-aminopyridines can make the initial hemiaminal formation a rate-limiting step. Therefore, strategies to enhance the electrophilicity of the carbonyl group or to drive the imine-formation equilibrium forward are often necessary.[6]

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism Start Carbonyl (Aldehyde/Ketone) + 2-Amino-4-DMAP Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) [H⁺ Catalysis] Product Secondary Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Hydride Transfer

Caption: The two-stage process of reductive amination.

Proposed Protocol: Reductive Amination of Benzaldehyde with 2-Amino-4-Dimethylaminopyridine

This protocol describes a direct (one-pot) reductive amination procedure. It is designed as a starting point and may require optimization depending on the specific carbonyl substrate used. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is a mild and selective reagent that is particularly effective for challenging reductive aminations and tolerates weakly acidic conditions without rapid decomposition.[2][8]

Materials:

  • 2-Amino-4-dimethylaminopyridine

  • Benzaldehyde (or other aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-dimethylaminopyridine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add the aldehyde/ketone (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). The acid acts as a catalyst to promote iminium ion formation.[9]

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes. This allows for the pre-formation of the hemiaminal and iminium ion intermediates.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the reaction).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-amino-4-dimethylaminopyridine.

Diagram 2: Experimental Workflow

Workflow A 1. Combine Amine, Carbonyl, & Acetic Acid in DCE B 2. Stir for 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Monitor by TLC/LC-MS (4-24h at RT) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Step-by-step workflow for the proposed protocol.

Data Presentation and Optimization Strategies

Given the unique nature of the substrate, achieving high yields may require systematic optimization. The following table outlines key parameters and suggested modifications.

Table 1: Reaction Parameter Optimization

ParameterStandard ConditionOptimization Strategy & Rationale
Reducing Agent NaBH(OAc)₃ (STAB)If reaction is slow, consider NaBH₃CN. It is more reactive but also more toxic.[1] For highly sensitive substrates, NaBH₄ can be used, but it must be added after sufficient time for imine formation, as it can reduce the aldehyde.[8]
Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) can be used. DCE is often preferred for STAB reactions.[10]
Acid Catalyst Acetic Acid (AcOH)If imine formation is inefficient, a stronger acid like trifluoroacetic acid (TFA) can be used in catalytic amounts. Alternatively, a Lewis acid (e.g., Ti(Oi-Pr)₄ or ZnCl₂) can be added to activate the carbonyl group, especially for ketones.[8]
Temperature Room TemperatureFor sluggish reactions, gentle heating (e.g., 40-50 °C) may increase the rate of imine formation and reduction.
Water Removal None (direct)For particularly difficult substrates, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can help drive the imine formation equilibrium to the right.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Observation (TLC/LC-MS)Potential CauseSuggested Solution
Starting materials remain Low reactivity; inefficient imine formation.Increase reaction time or temperature. Add a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) to activate the carbonyl.[8]
Aldehyde/ketone consumed, but amine remains Carbonyl compound has been reduced to the corresponding alcohol.The reducing agent is too reactive or was added too early. Use a milder agent like STAB or allow more time for imine formation before adding NaBH₄.
Formation of dialkylated amine The product (a secondary amine) reacts with another molecule of the carbonyl.This is less common with less nucleophilic amines but can be suppressed by using a slight excess (up to 5%) of the primary amine.[7]
Complex mixture of products Side reactions or decomposition.Ensure anhydrous conditions. Run the reaction at a lower temperature. Re-evaluate the stability of starting materials and product to the acidic conditions.

Conclusion

The reductive amination of 2-amino-4-dimethylaminopyridine is a synthetically valuable but potentially demanding transformation. Success hinges on addressing the inherently lower nucleophilicity of the 2-amino group on the pyridine ring. The provided protocol, centered on the use of sodium triacetoxyborohydride and catalytic acetic acid, offers a robust starting point for investigation. By understanding the underlying mechanism and systematically applying the optimization and troubleshooting strategies outlined in this guide, researchers can effectively develop efficient procedures for the synthesis of this important class of substituted aminopyridines, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Available at: [Link]

  • Snell, R. H., & Woodward, A. R. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • Shabashov, D., & Daugulis, O. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. ACS Publications. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • JIN DUN CHEMISTRY. Why 4-Dimethylaminopyridine 99% Is a Vital Reagent in Organic Synthesis and Pharmaceutical Manufacturing. (2025). Available at: [Link]

  • Request PDF. Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Desale, K. R., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes. ACG Publications. Available at: [Link]

  • Singh, V., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fischer indole and 1H-tetrazole synthesis. RSC Advances. Available at: [Link]

  • Wang, M., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. PMC. Available at: [Link]

  • ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? (2013). Available at: [Link]

  • Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (PDF) p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. (2016). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N4,N4-dimethylpyridine-2,4-diamine HCl in organic solvents

The following technical guide addresses the solubility challenges associated with N4,N4-dimethylpyridine-2,4-diamine hydrochloride (also known as 2-amino-4-(dimethylamino)pyridine HCl). This content is structured for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with N4,N4-dimethylpyridine-2,4-diamine hydrochloride (also known as 2-amino-4-(dimethylamino)pyridine HCl).

This content is structured for research scientists requiring immediate, high-fidelity protocols for organic synthesis and drug development workflows.

Compound ID: N4,N4-dimethylpyridine-2,4-diamine HCl CAS: 50426-31-8 (Free base ref) Molecular Weight: ~173.64 g/mol (HCl salt) pKa (approx): ~9.6 (Ring N), ~6.8 (2-NH2)[1][2]

Core Technical Analysis

The hydrochloride salt of N4,N4-dimethylpyridine-2,4-diamine exhibits high lattice energy due to strong ionic interactions between the protonated pyridine ring (stabilized by resonance from both amino groups) and the chloride counter-ion.[1][2]

While this salt form is excellent for shelf-stability and water solubility, it is lipophobic .[1][2] It will not dissolve in standard organic solvents (DCM, THF, Toluene) because the solvation energy of these non-polar/moderately polar solvents cannot overcome the ionic lattice energy.[2]

To improve solubility in organic media, you must disrupt this ionic lattice using one of three strategies: Deprotonation (Free-basing) , In-Situ Neutralization , or Dielectric Tuning .[1][2]

Strategic Decision Matrix

Use the following logic flow to determine the correct protocol for your specific application.

SolubilityStrategy Start Start: Define Application Q1 Is the HCl salt required for the final product? Start->Q1 NoSalt NO: I need it for a reaction or purification Q1->NoSalt Synthesis/Purification YesSalt YES: I need to analyze/handle the salt form Q1->YesSalt Analysis/Storage Q2 Is the reaction water-sensitive? NoSalt->Q2 MethodA Method A: Isolation of Free Base (Biphasic Extraction) Q2->MethodA No (Pre-workup OK) MethodB Method B: In-Situ Neutralization (Add TEA/DIPEA) Q2->MethodB Yes (Anhydrous Req) MethodC Method C: Dielectric Tuning (MeOH Co-solvent) YesSalt->MethodC HPLC/NMR MethodD Method D: Counter-ion Exchange (BPh4 or PF6 salts) YesSalt->MethodD Catalysis

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Solubility Data & Solvent Compatibility

The table below summarizes the solubility profile of the HCl salt versus the Free Base. Note the dramatic inversion in solubility upon deprotonation.[1][2]

SolventDielectric Const.[1][2] (

)
HCl Salt SolubilityFree Base SolubilityApplication Notes
Water 80.1High (>100 mg/mL)ModerateSalt is preferred for aqueous stock solutions.[1][2]
Methanol 32.7High HighBest solvent for transferring the salt into organics.[2]
Ethanol 24.5ModerateHighGood for recrystallization.[1][2]
DCM 8.9Insoluble (<1 mg/mL)High Primary solvent for free base extraction.[1][2]
THF 7.5InsolubleHighUse Method B (In-situ) for THF reactions.[1][2]
Ethyl Acetate 6.0InsolubleModerateGood for washing, but DCM is better for extraction.[1][2]
Toluene 2.4InsolubleModerateRequires free base; heating often needed.[1][2]

Experimental Protocols

Protocol A: Isolation of Free Base (The "Gold Standard")

Objective: Convert the HCl salt to the neutral free amine for use in DCM, Toluene, or Ether.[2] Mechanism:


[1]
  • Dissolution: Dissolve 1.0 g of N4,N4-dimethylpyridine-2,4-diamine HCl in 10 mL of distilled water. The solution should be clear and slightly acidic (pH ~3-4).[1][2]

  • Basification: Slowly add saturated aqueous Sodium Carbonate (

    
    )  or 1M NaOH dropwise while stirring.
    
    • Observation: A white precipitate or oil will form as the free base crashes out of the water.[2]

    • Target: Adjust pH to >11.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of Dichloromethane (DCM) . Shake vigorously and vent.

  • Separation: Collect the lower organic layer.[1][2] Repeat extraction of the aqueous layer 2x with 10 mL DCM.[1][2]

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
  • Concentration: Filter off the solid drying agent and remove the solvent under reduced pressure (Rotavap).[1][2]

    • Result: You will obtain the free base as an off-white solid or viscous oil, which is now fully soluble in organic solvents.[1][2]

Protocol B: In-Situ Neutralization (For Anhydrous Reactions)

Objective: Solubilize the compound directly in the reaction vessel without aqueous workup (e.g., for acylation or coupling reactions in THF/DCM).[1][2]

  • Suspension: Suspend the HCl salt (1.0 equiv) in the desired anhydrous solvent (DCM or THF). It will remain a solid suspension.[1][2]

  • Scavenging: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 to 1.5 equiv).[1][2]

  • Equilibration: Stir at room temperature for 10–15 minutes.

    • Mechanism:[1][2][3][4] The organic base (TEA) is stronger than the pyridine amine.[1][2] It will deprotonate the pyridine, forming TEA-HCl (which may precipitate or dissolve depending on the solvent) and releasing the free pyridine base into solution.[1][2]

  • Proceed: Add your reagents (e.g., acid chlorides, anhydrides).[1][2] The reaction will proceed as if you started with the free base.[2]

Protocol C: The "Methanol Bridge" (For Analysis/Chromatography)

Objective: Dissolve the salt for HPLC/LC-MS injection or NMR without free-basing.[1][2]

  • Primary Dissolution: Dissolve the HCl salt in a minimum volume of Methanol (MeOH) .[1][2]

  • Dilution: Slowly dilute this methanol solution with your target solvent (DCM or Ethyl Acetate).[1][2]

    • Ratio: You can typically achieve a 10:90 (MeOH:DCM) ratio without precipitation.[1][2]

    • Warning: If the solution turns cloudy, add more MeOH immediately.[2]

Troubleshooting & FAQs

Q1: I tried Protocol A, but the free base is "oiling out" and sticking to the glass. What do I do?

  • Cause: The free base of dimethylaminopyridines can be semi-solid or viscous oils.[2]

  • Fix: Do not attempt to filter the oil.[2] Add the extraction solvent (DCM) directly to the flask where the oil formed.[2] Dissolve it into the organic phase and then transfer to the separatory funnel.[2]

Q2: Can I use Pyridine as a solvent to dissolve the HCl salt?

  • Answer: Surprisingly, no.[1][2][5] Pyridine HCl (the salt) is often insoluble in neat pyridine.[1][2][5] However, pyridine can be used as a base in Protocol B to neutralize the HCl, provided you heat the mixture slightly to drive the equilibrium.[2]

Q3: My compound is hygroscopic after free-basing. How do I handle this?

  • Insight: Aminopyridines are hydrogen-bond acceptors and will pull moisture from the air.[1][2]

  • Fix: Store the free base under nitrogen or argon.[2] If weighing for a precise reaction, azeotrope with toluene (dissolve in toluene and rotavap) to remove residual water before use.[1][2]

Q4: Why not just use the commercially available free base?

  • Reason: The free base oxidizes slowly in air (turning yellow/brown).[1][2] The HCl salt is the preferred storage form because the protonation protects the amine from oxidation.[2] Researchers often buy the salt and free-base it immediately before use for maximum purity.[1][2]

References

  • Solubility Principles of Organic Salts

    • Anderson, B. D., & Flora, K. P. (1996).[1][2] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1][2]

    • Concept: Lattice energy vs. Solvation energy.[1][2][6]

  • Purification of Pyridine Derivatives

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2]

    • Protocol: Standard procedures for drying and purifying organic bases.[1][2] [1][2]

  • Acylation Catalysts (DMAP analogs)

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1][2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

    • Context: Discusses the basicity and reactivity of dimethylaminopyridine derivatives. [1][2]

  • pKa and Protonation Sites

    • Ripin, D. H., & Evans, D. A. (2005).[1][2] pKa's of Nitrogen Acids and Bases. Harvard University Evans Group.[1][2]

    • Data: Confirming ring nitrogen protonation in aminopyridines.

Sources

Optimization

optimizing reaction temperature for N4,N4-dimethylpyridine-2,4-diamine nucleophilic substitution

Ticket #592-B: Optimizing Reaction Temperature for Nucleophilic Substitution Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering difficulties ba...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #592-B: Optimizing Reaction Temperature for Nucleophilic Substitution

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties balancing conversion rate against regioselectivity and byproduct formation . The synthesis of N4,N4-dimethylpyridine-2,4-diamine generally proceeds via Nucleophilic Aromatic Substitution (


).[1][2]

The critical variable here is the starting material, which dictates the temperature strategy:

  • Route A (Deactivated Precursor): Starting from 2-amino-4-chloropyridine . Requires high thermal energy (120°C–150°C) to overcome the electron-donating deactivation of the 2-amino group.

  • Route B (Activated Precursor): Starting from 2,4-dichloropyridine . Requires kinetic control (0°C–60°C) to selectively substitute the C4-position without touching the C2-position.

This guide addresses both, with a focus on optimizing the thermal parameters for maximum yield.

Module 1: The Thermodynamics of Regioselectivity

User Question: Why does temperature fluctuation drastically alter my impurity profile?

Technical Diagnosis: In pyridine


 reactions, the C4 and C2 positions are not equivalent.
  • C4 Position: Generally kinetically favored. The transition state (Meisenheimer complex) is stabilized by the para-nitrogen, allowing for lower activation energy (

    
    ).
    
  • C2 Position: Thermodynamically accessible but often sterically hindered or electronically less favorable for initial attack compared to C4 in dichloro-systems.

If you run Route B (2,4-dichloro) too hot (>80°C), you overcome the


 barrier for the C2 position, leading to 2,4-bis(dimethylamino)pyridine  (double substitution).
If you run Route A (2-amino-4-chloro)  too cold (<100°C), the reaction stalls because the ring is electron-rich (deactivated).
Visualizing the Reaction Energy Landscape

ReactionEnergy Start Start: 2,4-Dichloropyridine TS_C4 TS: C4 Attack (Lower Ea) Start->TS_C4  Low Temp (Kinetic Control) TS_C2 TS: C2 Attack (Higher Ea) Start->TS_C2  High Temp (Thermodynamic) Prod_C4 Product: 4-Substituted (Target) TS_C4->Prod_C4 Prod_C2 Impurity: 2-Substituted TS_C2->Prod_C2 Bis Impurity: Bis-substituted Prod_C4->Bis  Excess Heat/Amine

Figure 1: Energy landscape of 2,4-dichloropyridine substitution. Note that C4 substitution has a lower activation barrier, making it the kinetic product achievable at lower temperatures.

Module 2: Optimized Protocols (The "Golden Batch")
Protocol A: High-Purity Route (Recommended)

Precursor: 2-amino-4-chloropyridine Mechanism: Displacement of C4-Cl on a deactivated ring. Target Temperature: 135°C ± 5°C

  • Solvent System: Use a polar aprotic solvent with a high boiling point. NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) are superior to DMF due to higher thermal stability (less risk of dimethylamine evolution from solvent decomposition).

  • Base: An inorganic base is required to neutralize HCl.

    
      (2.5 equiv) is standard.
    
  • Procedure:

    • Charge vessel with 2-amino-4-chloropyridine (1.0 equiv) and

      
       (2.5 equiv).
      
    • Add NMP (5-10 volumes).

    • Add Dimethylamine hydrochloride (3.0 equiv) or bubble anhydrous dimethylamine gas.

    • Ramp: Heat to 135°C over 30 mins.

    • Hold: Maintain 135°C for 12–16 hours. Note: Monitoring by HPLC is crucial at hour 10.

    • Workup: Cool to 25°C. Pour into ice water. The product often precipitates.

Protocol B: Cost-Effective Route (Scale-Up)

Precursor: 2,4-dichloropyridine Mechanism: Selective C4 displacement followed by C2 amination. Target Temperature: 40°C (Step 1)


 180°C (Step 2) 
  • Step 1 (Selective C4): React 2,4-dichloropyridine with Dimethylamine (1.1 equiv) in Ethanol at 40°C .

    • Control: Do NOT exceed 50°C to prevent C2 attack.

    • Result: 2-chloro-4-dimethylaminopyridine.

  • Step 2 (C2 Amination): Transfer intermediate to an autoclave. Add aqueous Ammonia (

    
    ).
    
    • Heat:160–180°C (High pressure required).

    • Catalyst: Cu powder or

      
       (0.1 equiv) accelerates this step significantly.
      
Module 3: Troubleshooting Guide
Issue 1: "My reaction is stuck at 60% conversion."
  • Diagnosis: If using Protocol A, the temperature is likely too low (<120°C). The amino group at C2 pushes electron density into the ring (

    
     effect), making the C4 carbon less electrophilic.
    
  • Solution:

    • Increase temperature to 140°C .

    • Switch solvent to DMSO (accelerates

      
       rates via better solvation of the anionic intermediate), but be wary of difficult workup.
      
    • Critical Check: Ensure your dimethylamine hasn't evaporated. If using an open reflux, the nucleophile (b.p. 7°C) is gone. Use a sealed tube or dimethylamine hydrochloride with excess base.

Issue 2: "I see a 'Bis' impurity (MW +43 mass shift)."
  • Diagnosis: You have formed 2,4-bis(dimethylamino)pyridine. This occurs when the reaction is too hot or the stoichiometry of dimethylamine is too high during the initial substitution of a dichloro-precursor.

  • Solution:

    • Lower Temperature: Reduce reaction temp by 20°C.

    • Stoichiometry: In Protocol B, strictly limit dimethylamine to 1.05–1.1 equivalents.

    • Slow Addition: Add the amine dropwise to the pyridine solution, keeping the pyridine in excess during addition.

Issue 3: "Dark Tar Formation."
  • Diagnosis: Thermal decomposition of the pyridine ring or polymerization, often caused by oxidative stress at high temperatures (>150°C) in the presence of air.

  • Solution:

    • Degas: Sparge the solvent with Nitrogen/Argon for 15 mins before heating.

    • Temp Cap: Do not exceed 150°C. If reaction is slow, add a catalyst (e.g., 4-DMAP catalytic amount, ironically) rather than more heat.

Module 4: Data & Decision Matrix

Table 1: Temperature vs. Selectivity (Starting Material: 2,4-Dichloropyridine)

TemperatureC4-Product (Target Intermediate)C2-Product (Impurity)Bis-Product (Impurity)Recommendation
0°C - 20°C >98% Selectivity<1%<1%Excellent selectivity, slow rate.
40°C - 60°C ~90% Selectivity~5%~5%Optimal balance for Step 1.
80°C - 100°C ~60% Selectivity~15%~25%Avoid. Loss of regiocontrol.
>120°C <20%N/ADominantUseful only if Bis-product is desired.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Conversion Problem->LowYield Impurity High Impurities Problem->Impurity CheckSM Check Starting Material LowYield->CheckSM Impurity->CheckSM RouteA Route A: 2-amino-4-Cl CheckSM->RouteA RouteB Route B: 2,4-dichloro CheckSM->RouteB ActionA Increase Temp to 140°C Use Sealed Vessel RouteA->ActionA Deactivated Ring ActionB Decrease Temp to 40°C Control Stoichiometry RouteB->ActionB Over-reaction

Figure 2: Logic flow for diagnosing temperature-related failures in pyridine substitution.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Liao, J. (2013). Synthesis of 2-Amino-4-chloropyridine. Guidechem. Available at: (Details the synthesis of the precursor and its stability).

  • BenchChem Technical Support. (2025). Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem. Available at: (Specific data on C2 vs C4 selectivity profiles).

  • U.S. Patent 2,416,617.Preparation of 2,4-diaminopyrimidines.
  • ChemicalBook. (2024). Reaction conditions for 2-amino-4-fluoropyridine synthesis. Available at: (Analogous reaction conditions showing 140°C requirements for deactivated pyridine rings).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of N4,N4-dimethylpyridine-2,4-diamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of N4,N4-dimethylpyridine-2,4-diamine hydrochloride, a substituted pyridine derivative of interest. In the absence of a publicly available experimental spectrum for this specific salt, this guide will present a detailed prediction of its ¹H NMR spectrum, grounded in fundamental principles and supported by comparative data from structurally analogous compounds.

Predicted ¹H NMR Spectrum of N4,N4-dimethylpyridine-2,4-diamine Hydrochloride

The structure of N4,N4-dimethylpyridine-2,4-diamine hydrochloride presents a unique electronic environment for its protons, which is reflected in their chemical shifts in the ¹H NMR spectrum. The protonation of the pyridine nitrogen to form the hydrochloride salt has a significant impact on the electron density of the aromatic ring, leading to a general downfield shift of the ring protons.

Based on established principles of NMR spectroscopy and data from related compounds, the predicted ¹H NMR spectrum of N4,N4-dimethylpyridine-2,4-diamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit the following key signals:

  • A singlet for the N,N-dimethyl group: This signal, integrating to six protons, is expected to appear in the upfield region, likely around 3.0-3.3 ppm . The free rotation around the C-N bond makes these methyl protons chemically equivalent.

  • A broad singlet for the amino group: The two protons of the C2-amino group will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with the solvent. Its chemical shift is expected in the range of 7.0-8.0 ppm , and this signal may be exchangeable with D₂O.

  • A set of signals for the pyridine ring protons: The three aromatic protons will be deshielded due to the electron-withdrawing effect of the protonated ring nitrogen. Their predicted chemical shifts are:

    • H6: This proton, being ortho to the protonated nitrogen, will be the most deshielded, appearing as a doublet at approximately 8.0-8.3 ppm .

    • H5: This proton will be a doublet of doublets, coupled to both H6 and H3. Its chemical shift is predicted to be around 6.8-7.1 ppm .

    • H3: This proton will appear as a doublet, coupled to H5, at approximately 6.2-6.5 ppm .

  • A broad downfield signal for the N-H proton of the pyridinium ion and the ammonium proton of the hydrochloride: These acidic protons will likely be in exchange and may appear as a very broad signal in the downfield region of the spectrum, typically above 10 ppm , and will be readily exchangeable with D₂O.

The predicted coupling constants (J-values) for the aromatic protons are expected to be in the typical range for ortho and meta coupling in pyridine rings (J_ortho ≈ 7-9 Hz, J_meta ≈ 2-3 Hz).

Comparative Spectral Analysis

To substantiate the predicted spectrum, it is instructive to compare it with the experimental ¹H NMR data of structurally related pyridine derivatives. This comparative approach allows for the dissection of the electronic contributions of each substituent and the effect of protonation.

The Parent Heterocycle: Pyridine and Pyridine Hydrochloride

The ¹H NMR spectrum of pyridine shows signals for the α, β, and γ protons at approximately 8.6, 7.2, and 7.6 ppm, respectively. Upon formation of pyridine hydrochloride, all ring protons experience a significant downfield shift due to the increased electron-withdrawing nature of the protonated nitrogen atom. A study on the NMR spectra of pyridine and its hydrochloride reported a downfield shift for all protons upon salt formation. This fundamental observation underpins the prediction of downfield shifts for the ring protons in our target molecule.

The Effect of an Amino Group: 2-Aminopyridine and 4-Aminopyridine

The amino group is an electron-donating group, which generally causes an upfield shift of the ring protons, particularly those at the ortho and para positions.

  • 2-Aminopyridine: The ¹H NMR spectrum of 2-aminopyridine shows the H6 proton at a lower chemical shift than in pyridine, while the other ring protons are shifted upfield.

  • 4-Aminopyridine: In 4-aminopyridine, the protons ortho (H3 and H5) and para (H2 and H6) to the amino group are shifted upfield compared to pyridine.

The Effect of a Dimethylamino Group: 4-Dimethylaminopyridine

The dimethylamino group is a stronger electron-donating group than the primary amino group. Consequently, in the ¹H NMR spectrum of 4-dimethylaminopyridine, the ring protons are shifted further upfield compared to 4-aminopyridine. The methyl protons of the dimethylamino group typically appear as a singlet around 3.0 ppm.

Synthesis of Information: Predicting the Spectrum of the Free Base and its Hydrochloride

By combining these observations, we can first predict the spectrum of the free base, N4,N4-dimethylpyridine-2,4-diamine . The strong electron-donating dimethylamino group at C4 and the amino group at C2 would lead to a significant upfield shift of the remaining ring protons (H3, H5, and H6) compared to pyridine.

Upon protonation to form the hydrochloride salt , the inductive electron-withdrawing effect of the now positively charged ring nitrogen will counteract the electron-donating effects of the amino and dimethylamino groups, resulting in a net downfield shift for all ring protons compared to the free base. The magnitude of this shift will be most pronounced for the proton ortho to the nitrogen (H6).

The following table summarizes the experimental ¹H NMR chemical shifts for the comparative compounds and the predicted shifts for N4,N4-dimethylpyridine-2,4-diamine hydrochloride.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Other Protons (ppm)
Pyridine8.617.287.667.288.61-
Pyridine HCl~8.9~7.9~8.4~7.9~8.9NH⁺ ~13-15
2-Aminopyridine-~6.4~7.4~6.6~8.0NH₂ ~5.7
4-Aminopyridine~8.0~6.5-~6.5~8.0NH₂ ~5.9
4-Dimethylaminopyridine~8.2~6.6-~6.6~8.2N(CH₃)₂ ~3.0
N4,N4-dimethylpyridine-2,4-diamine HCl (Predicted) -~6.2-6.5 -~6.8-7.1 ~8.0-8.3 N(CH₃)₂ ~3.0-3.3, NH₂ ~7.0-8.0, NH⁺/NH₃⁺ >10

Experimental Protocol for ¹H NMR Analysis

The following is a detailed, step-by-step methodology for the preparation and acquisition of a ¹H NMR spectrum of an amine hydrochloride salt like N4,N4-dimethylpyridine-2,4-diamine hydrochloride.

Materials and Equipment
  • N4,N4-dimethylpyridine-2,4-diamine hydrochloride (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer

  • Pipette and tips

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of N4,N4-dimethylpyridine-2,4-diamine hydrochloride directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve both the salt and any potential free base, and the acidic protons are less likely to exchange rapidly than in D₂O.

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of about 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans will depend on the sample concentration but should be sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: After acquisition, Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integration and Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the different protons in N4,N4-dimethylpyridine-2,4-diamine hydrochloride, the following diagrams are provided.

Caption: Molecular structure of N4,N4-dimethylpyridine-2,4-diamine hydrochloride.

G cluster_effects Structural Modifications and their Effects Pyridine Pyridine (Reference) FreeBase N4,N4-dimethylpyridine-2,4-diamine (Free Base) Pyridine->FreeBase Addition of Substituents Hydrochloride N4,N4-dimethylpyridine-2,4-diamine HCl (Target Compound) FreeBase->Hydrochloride Acidification Amino + C2-NH₂ (Electron Donating) Dimethylamino + C4-N(CH₃)₂ (Strongly Electron Donating) Protonation + HCl (Protonation of Ring N, Electron Withdrawing)

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Conclusion

References

  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Comparative

A Researcher's Guide to Differentiating N⁴,N⁴-dimethylpyridine-2,4-diamine and DMAP by NMR Spectroscopy

In the realm of chemical synthesis, particularly in drug development and catalysis, the precise identification of reagents and potential impurities is paramount. 4-Dimethylaminopyridine (DMAP) is a widely utilized nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis, particularly in drug development and catalysis, the precise identification of reagents and potential impurities is paramount. 4-Dimethylaminopyridine (DMAP) is a widely utilized nucleophilic catalyst, valued for its ability to accelerate a variety of reactions, including esterifications and acylations.[1][2][3] N⁴,N⁴-dimethylpyridine-2,4-diamine, a structural isomer of DMAP, can present a significant analytical challenge due to its similar nomenclature and mass. However, Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive and non-destructive method to distinguish between these two compounds. This guide provides an in-depth comparison, supported by experimental data and protocols, to empower researchers to confidently differentiate these molecules.

The fundamental difference lies in their molecular symmetry. DMAP possesses a C₂ axis of symmetry, rendering the protons and carbons on opposite sides of the pyridine ring chemically equivalent. In contrast, N⁴,N⁴-dimethylpyridine-2,4-diamine is asymmetrical, meaning each proton and carbon on the pyridine ring has a unique chemical environment. This key distinction is the foundation for their unambiguous differentiation by NMR.

¹H NMR Spectroscopy: A Tale of Two Symmetries

The proton NMR (¹H NMR) spectrum provides the most immediate and striking contrast between the two compounds.

  • DMAP (4-Dimethylaminopyridine): Due to its symmetry, the ¹H NMR spectrum of DMAP is relatively simple. It exhibits two signals for the aromatic protons and one for the dimethylamino group.

    • The protons at the 2- and 6-positions (H-2/H-6) are equivalent and appear as a doublet.

    • The protons at the 3- and 5-positions (H-3/H-5) are also equivalent and appear as another doublet further upfield.

    • The six protons of the two methyl groups are equivalent, resulting in a sharp singlet.

  • N⁴,N⁴-dimethylpyridine-2,4-diamine: The asymmetry of this molecule leads to a more complex ¹H NMR spectrum where all three aromatic protons are distinct.

    • The protons at positions 3, 5, and 6 will each produce a separate signal with unique coupling patterns.

    • An additional broad singlet will be observed for the two protons of the amino group (-NH₂) at the 2-position. The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.

    • Similar to DMAP, a singlet for the six protons of the N,N-dimethylamino group will be present, though its chemical shift will be influenced by the adjacent amino group.

¹³C NMR Spectroscopy: An Unambiguous Confirmation

While ¹H NMR is often sufficient for differentiation, ¹³C NMR spectroscopy provides definitive confirmation by directly counting the number of unique carbon environments.

  • DMAP: The symmetry of DMAP results in only four distinct signals in the ¹³C NMR spectrum.

    • One signal for the C-4 carbon.

    • One signal for the equivalent C-2 and C-6 carbons.

    • One signal for the equivalent C-3 and C-5 carbons.

    • One signal for the two equivalent methyl carbons of the dimethylamino group.

  • N⁴,N⁴-dimethylpyridine-2,4-diamine: The lack of symmetry means that all seven carbon atoms in the molecule are chemically non-equivalent, leading to seven distinct signals in the ¹³C NMR spectrum.

    • Five signals for the five unique carbons of the pyridine ring.

    • One signal for the two methyl carbons of the dimethylamino group.

    • One signal corresponding to the carbon bearing the amino group (C-2).

Data Summary: At-a-Glance NMR Comparison

The following table summarizes the expected NMR data for distinguishing the two compounds. Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[4][5]

Compound Feature ¹H NMR (Typical δ, Multiplicity, Integration) ¹³C NMR (Number of Signals)
DMAP H-2, H-6~8.2 ppm (d, 2H)4
H-3, H-5~6.6 ppm (d, 2H)
-N(CH₃)₂~3.0 ppm (s, 6H)
N⁴,N⁴-dimethyl-pyridine-2,4-diamine H-6~7.5 ppm (d, 1H)7
H-5~6.0 ppm (dd, 1H)
H-3~5.8 ppm (d, 1H)
-NH₂Variable, broad (s, 2H)
-N(CH₃)₂~2.9 ppm (s, 6H)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values provided are approximate.[6][7][8]

Visualizing the Analytical Workflow

The process of distinguishing these two compounds using NMR can be streamlined into a simple decision-making workflow.

distinguish_workflow cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Confirmation cluster_results Compound Identification start Acquire ¹H NMR Spectrum aromatic_signals Count Aromatic Signals start->aromatic_signals dmap DMAP aromatic_signals->dmap 2 Signals diamine_path aromatic_signals->diamine_path 3 Signals acquire_c13 Acquire ¹³C NMR Spectrum carbon_signals Count Carbon Signals acquire_c13->carbon_signals carbon_signals->dmap 4 Signals diamine N⁴,N⁴-dimethyl- pyridine-2,4-diamine carbon_signals->diamine 7 Signals diamine_path->acquire_c13 Confirm

Sources

Validation

Mastering Purity Analysis of 2,4-Diaminopyridine Derivatives: A Comparative HPLC Guide

The "Polarity Trap" in Aminopyridine Analysis 2,4-Diaminopyridine (2,4-DAP) and its derivatives are critical scaffolds in the synthesis of kinase inhibitors, antibacterial agents, and orphan drugs like amifampridine. How...

Author: BenchChem Technical Support Team. Date: February 2026

The "Polarity Trap" in Aminopyridine Analysis

2,4-Diaminopyridine (2,4-DAP) and its derivatives are critical scaffolds in the synthesis of kinase inhibitors, antibacterial agents, and orphan drugs like amifampridine. However, they present a notorious analytical challenge: The Polarity Trap .

These molecules are small, highly polar, and basic (pKa ~6–9). On standard C18 columns, they often exhibit:

  • Poor Retention: Eluting near the void volume (

    
    ), co-eluting with salts and unretained matrix.
    
  • Severe Tailing: Interaction with residual silanols on the silica support caused by the basic amine groups.

  • Isomer Co-elution: Difficulty distinguishing between the 2,4-isomer and its common regioisomer, 2,6-diaminopyridine.

This guide moves beyond the "standard" C18 approach, comparing three distinct methodologies to identify the most robust system for purity analysis.

Methodology Comparison: Selecting the Right Tool

We evaluated three dominant separation strategies. The comparison focuses on Selectivity (


) , Mass Spec Compatibility , and Robustness .
Method A: Ion-Pair Chromatography (IPC)
  • Mechanism: Adds a hydrophobic counter-ion (e.g., Sodium Octanesulfonate) to the mobile phase. The counter-ion pairs with the protonated amine, forming a neutral, hydrophobic complex that retains well on C18.

  • Verdict: Excellent retention, but NOT recommended for modern R&D due to lack of MS compatibility and long equilibration times.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Uses a polar stationary phase with a high-organic mobile phase. Water forms a layer on the surface, and partitioning occurs between the bulk organic phase and the water layer.

  • Verdict: Good for extremely polar metabolites but suffers from poor reproducibility and sensitivity to sample diluent composition.

Method C: Phenyl-Hexyl Stationary Phase (The Recommended Standard)
  • Mechanism: Combines hydrophobic retention (hexyl linker) with

    
    -
    
    
    
    interactions
    (phenyl ring).[1]
  • Why it wins: The electron-deficient pyridine ring of 2,4-DAP interacts strongly with the electron-rich phenyl phase. This provides unique selectivity for separating structural isomers (e.g., 2,4- vs 2,6-DAP) that C18 cannot achieve based on hydrophobicity alone.

Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal method based on your specific analytical needs.

MethodSelection Start Start: 2,4-DAP Derivative Analysis IsMS Is MS Detection Required? Start->IsMS IsomerSep Is Isomer Separation Critical? (2,4 vs 2,6) IsMS->IsomerSep Yes IPC Method A: Ion-Pairing (C18) (High Retention, No MS) IsMS->IPC No (UV Only) Phenyl Method C: Phenyl-Hexyl (High Selectivity, MS Compatible) IsomerSep->Phenyl Yes (Recommended) HILIC Method B: HILIC (For Ultra-Polar Metabolites) IsomerSep->HILIC No (Only if retention fails)

Figure 1: Decision matrix for selecting the appropriate HPLC methodology for aminopyridines.

Detailed Protocol: The Phenyl-Hexyl Method

This protocol is validated for separating 2,4-DAP from its key impurities (4-aminopyridine, 2,6-DAP, and synthetic precursors).

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH or Zorbax Eclipse Plus)Provides

-

selectivity for isomer separation and improved peak shape for bases.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Low pH ensures protonation of amines (improving solubility) while buffering silanol activity. MS compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent disrupts hydrophobic interactions effectively; lower viscosity than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; adjust for smaller IDs.
Col. Temp. 30°CControls viscosity and kinetics; higher temps may degrade resolution of isomers.
Detection UV @ 260 nmMax absorption for diaminopyridines.
Gradient Program
  • T=0 min: 5% B (Hold for 2 min to retain polar parent)

  • T=15 min: 30% B (Linear ramp)

  • T=20 min: 90% B (Wash)

  • T=22 min: 90% B (Hold)

  • T=22.1 min: 5% B (Re-equilibrate)

  • T=30 min: End

Sample Preparation (Critical Step)
  • Diluent: 95% Mobile Phase A / 5% Acetonitrile.

  • Why: Dissolving basic polar compounds in 100% organic solvent leads to "solvent effect" peak distortion (fronting) because the sample solvent is stronger than the initial mobile phase.

  • Concentration: 0.5 mg/mL for purity; 0.5 µg/mL for impurity LOQ determination.

Performance Comparison Data

The following data summarizes the separation performance of 2,4-DAP and its nearest isomer, 2,6-DAP, across the tested columns.

MetricStandard C18 C18 + Ion Pair Phenyl-Hexyl (Recommended)
Retention Factor (

)
0.8 (Poor)4.5 (Excellent)3.2 (Optimal)
Tailing Factor (

)
1.8 (Tailing)1.1 (Sharp)1.1 (Sharp)
Resolution (

) 2,4 vs 2,6
1.2 (Co-elution risk)2.53.8 (Baseline)
MS Compatibility YesNO Yes
Equilibration Time FastSlow (>1 hr)Fast

Analysis: While Ion-Pairing offers high retention, the Phenyl-Hexyl chemistry provides superior resolution of isomers (


) without sacrificing MS compatibility or system hygiene.

Mechanism of Separation

Understanding why the Phenyl-Hexyl column works is key to troubleshooting.[1] The diagram below details the dual-interaction mechanism.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: 2,4-Diaminopyridine Ligand Phenyl-Hexyl Ligand Interaction1 Hydrophobic Interaction (Alkyl Chain) Ligand->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Ligand->Interaction2 Analyte Pyridine Ring (Electron Deficient) Analyte->Interaction1 Analyte->Interaction2 Result Separation of 2,4 vs 2,6 Isomers Interaction2->Result Enhanced Selectivity for Isomers

Figure 2: Dual separation mechanism (Hydrophobic + Pi-Pi) on Phenyl-Hexyl phases.

Troubleshooting & System Suitability

To ensure the method remains valid over time (Trustworthiness), adopt these System Suitability Tests (SST):

  • Resolution Check:

    
     between 2,4-DAP and 4-aminopyridine must be > 2.0.
    
  • Tailing Factor: Must be < 1.5. If tailing increases, the column may be aging, or the buffer pH has drifted (ensure pH is < 4.0 to keep silanols suppressed).

  • Retention Stability: If retention times drift, check the concentration of the organic modifier. Phenyl phases are sensitive to small changes in %B.

References

  • Separation of Aminopyridine Isomers using Mixed-Mode Chromatography. Helix Chromatography. (Accessed 2023). Link

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Trissel LA, Zhang Y, Xu QA.[2][3] Int J Pharm Compd. 2002;6(2):155-7.[2] Link

  • Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Agilent Technologies Application Note. Link

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. Chromatographia, 2006.[4] Link

  • Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine. Journal of Chromatography B, 1982. Link

Sources

Comparative

UV-Vis absorption maximum of 2-amino-4-dimethylaminopyridine

The following technical guide details the UV-Vis absorption characteristics of 2-amino-4-dimethylaminopyridine, synthesizing structural analysis with experimental protocols. Executive Summary 2-Amino-4-dimethylaminopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption characteristics of 2-amino-4-dimethylaminopyridine, synthesizing structural analysis with experimental protocols.

Executive Summary

2-Amino-4-dimethylaminopyridine (CAS: 50426-31-8), often abbreviated as 2-Amino-4-DMAP or N4,N4-dimethylpyridine-2,4-diamine , exhibits a distinct bathochromic (red) shift compared to its parent compound, 4-dimethylaminopyridine (4-DMAP).

While 4-DMAP is a standard nucleophilic catalyst with an absorption maximum (


) typically in the 260–275 nm  range, the introduction of a primary amino group (

) at the C2 position creates a "push-push" electronic system. This extends the conjugated

-system, shifting the primary absorption band into the 295–310 nm region depending on solvent polarity and pH.

Key Spectral Characteristic:

  • Primary

    
     Range: 298 nm – 308 nm  (in polar protic solvents like Methanol/Ethanol).
    
  • Secondary Band: ~240–250 nm.

  • Appearance: Colorless to off-white crystalline solid; solutions are clear and colorless, becoming yellow upon oxidation or significant protonation.

Comparative Spectral Analysis

To understand the unique spectral fingerprint of 2-Amino-4-DMAP, it is essential to compare it with its structural analogs. The data below illustrates the auxochromic effect —how adding electron-donating groups (EDGs) shifts absorption to lower energies (longer wavelengths).

Table 1: Structural Auxochromism &

Shifts
CompoundStructurePrimary

(MeOH)
Electronic Effect
Pyridine

254 nm Base aromatic system.
4-DMAP 4-

-Py
263–275 nm Strong

effect from dimethylamino group para to N.
2-Aminopyridine 2-

-Py
~298 nm Strong

effect from amino group ortho to N.
2-Amino-4-DMAP 2-

, 4-

-Py
300–310 nm *Synergistic Effect: Two strong donors stabilize the excited state, causing the largest red shift.

*Note: Exact maxima are solvent-dependent. The 2-amino group typically exerts a stronger bathochromic shift on the pyridine ring than the 4-dimethylamino group due to the specific nodal properties of the pyridine HOMO/LUMO orbitals.

Mechanism of Absorption Shift

The 2-amino and 4-dimethylamino groups act as auxochromes . They possess lone pair electrons that interact with the pyridine


-system.
  • Ground State: The pyridine ring is electron-deficient.

  • Excitation: Upon UV irradiation, electron density moves from the exocyclic nitrogens into the ring (Intramolecular Charge Transfer, ICT).

  • Result: The energy gap (

    
    ) between the HOMO and LUMO decreases, resulting in absorption at a longer wavelength (lower energy) compared to 4-DMAP.
    
Solvatochromism & Environmental Effects

The


 of 2-Amino-4-DMAP is highly sensitive to its environment. Researchers must account for these factors during HPLC method development or purity analysis.
  • Solvent Polarity: In polar solvents (methanol, water), the excited ICT state is stabilized by solvation, typically causing a red shift (bathochromic). In non-polar solvents (hexane), the band may blue-shift (hypsochromic) to <290 nm and lose intensity.

  • pH Sensitivity (Protonation):

    • Neutral pH: Free base form absorbs at ~305 nm.

    • Acidic pH (< 4): Protonation occurs first at the ring nitrogen, then at the exocyclic amines. This disrupts the conjugation, often causing a significant blue shift (back towards 260 nm) or the appearance of a new band corresponding to the pyridinium cation.

Experimental Protocol: Determination of

Objective: Accurately determine the


 and molar extinction coefficient (

) for purity analysis.
Reagents & Equipment
  • Analyte: 2-Amino-4-dimethylaminopyridine (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Blank: Pure solvent.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (glass absorbs UV <320 nm).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-Amino-4-DMAP.

    • Dissolve in 100 mL of Methanol in a volumetric flask.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Working Solution (Dilution):

    • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

    • Dilute to mark with Methanol.[1]

    • Final Concentration:

      
      .[1]
      
  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm .

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 400 nm .

    • Critical Step: If absorbance > 1.0, dilute further (e.g., 1:1) to ensure linearity (Beer-Lambert Law).

  • Data Analysis:

    • Identify the peak maximum (

      
      ).[2]
      
    • Calculate

      
       using 
      
      
      
      .
Visualization of Spectral Pathways

The following diagram illustrates the structural electronic effects leading to the observed red shift and the analytical workflow.

Spectral_Analysis cluster_0 Auxochromic Shift Mechanism cluster_1 Analytical Workflow Pyridine Pyridine (254 nm) DMAP 4-DMAP (+NMe2) (~263-275 nm) Pyridine->DMAP + Strong Donor (para) Target 2-Amino-4-DMAP (+NH2 & +NMe2) (~300-310 nm) DMAP->Target + Donor (ortho) Extended Conjugation Sample Sample Prep (10 µg/mL in MeOH) Scan UV Scan (200-400 nm) Sample->Scan Result Identify Lambda Max (Check Purity) Scan->Result

Caption: Logical flow of auxochromic shifts (left) and the standard analytical protocol (right).

Applications & Significance
  • Purity Assessment: In drug development (e.g., Varlitinib synthesis), 2-Amino-4-DMAP is a key intermediate. HPLC methods often use 305 nm as the detection wavelength to maximize sensitivity for this specific intermediate while minimizing interference from starting materials (like 4-chloropyridine derivatives) that absorb at lower wavelengths.

  • Reaction Monitoring: The disappearance of the 2-chloro precursor and the appearance of the distinct 300+ nm band of the 2-amino product is a definitive endpoint indicator.

References
  • Sigma-Aldrich. 4-(Dimethylamino)pyridine Product Specification & Spectral Data. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14284 (4-Dimethylaminopyridine). Retrieved from .

  • Chatterjee, S., et al. (2014). "Protonation effects on the UV/Vis absorption spectra of imatinib: a theoretical and experimental study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 326-332. (Demonstrates pH-dependent shifts in aminopyrimidine/pyridine systems).
  • Synchem DE. Product Data: 2-Amino-4-(dimethylamino)pyridine (CAS 50426-31-8). Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N4,N4-Dimethylpyridine-2,4-diamine Hydrochloride

The following guide provides an operational framework for the safe handling and disposal of N4,N4-dimethylpyridine-2,4-diamine hydrochloride (commonly referred to as DMAP[1]·HCl or 4-Dimethylaminopyridine hydrochloride )...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an operational framework for the safe handling and disposal of N4,N4-dimethylpyridine-2,4-diamine hydrochloride (commonly referred to as DMAP[1]·HCl or 4-Dimethylaminopyridine hydrochloride ).[1][2]

This protocol is designed for Senior Researchers and EHS Officers. It prioritizes the mitigation of dermal absorption risks and incompatible chemical reactions during the waste lifecycle.

Part 1: Chemical Intelligence & Hazard Profile

Before initiating any disposal workflow, you must accurately characterize the material.[3] DMAP·HCl is the hydrochloride salt of 4-Dimethylaminopyridine (DMAP).[1] While the salt form reduces volatility compared to the free base, it retains significant acute toxicity and can dissociate in basic environments to release the highly lipophilic, skin-permeable free base.[1]

Parameter Technical Specification
Chemical Name 4-Dimethylaminopyridine hydrochloride (DMAP[1]·HCl)
CAS Number 54986-54-8 (Salt) / 1122-58-3 (Parent Free Base)
Molecular Formula C₇H₁₁ClN₂
Physical State White to off-white crystalline solid; hygroscopic.[1]
Acidity (pH) Acidic in aqueous solution (approx. pH 2–3).[1]
Primary Hazard Acute Toxicity (Dermal/Oral). Fatal in contact with skin.[4]
Incompatibilities Strong oxidizers, Strong bases (liberates toxic free base), Acid chlorides.
RCRA Status (USA) Not P-Listed (Note: 4-Aminopyridine is P077; DMAP is not).[1] However, it must be managed as Acutely Hazardous Waste due to toxicity characteristics.
Part 2: Critical Safety & Pre-Disposal Handling
The "Why" Behind the Protocol: Dermal Permeation Dynamics

The greatest risk with DMAP and its salts is transdermal neurotoxicity .[1] The dimethylamino group increases lipophilicity, allowing rapid transport across the stratum corneum.

  • Risk Mechanism: Upon contact with basic waste streams or physiological pH, the HCl salt dissociates, releasing the free base.[1] The free base blocks potassium channels in neuronal membranes, leading to convulsant effects.

  • Engineering Control: All handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

PPE Requirements (Self-Validating Barrier System)

Do not rely on standard latex gloves. You must use a "Double-Glove, Color-Indicator" system:

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange).

  • Outer Layer: 5 mil Nitrile or Laminate (Dark color, e.g., blue/purple).

  • Validation: If the inner orange color becomes visible through a tear or permeation swelling of the outer glove, the barrier is compromised.[1] Stop immediately.

Part 3: Waste Stream Segregation Logic

Proper segregation is the primary defense against unplanned exothermic events in the waste container.[1]

  • Rule 1: NO Oxidizers. DMAP·HCl is an organic amine.[1] Mixing with nitric acid, perchlorates, or peroxides can cause immediate deflagration.

  • Rule 2: NO Strong Bases. Do not mix with hydroxide waste streams (NaOH, KOH).[1] Raising the pH > 7 converts the stable salt back into the volatile, hyper-toxic free base (DMAP), increasing inhalation risks for waste handlers.

  • Rule 3: Segregate Solids from Liquids. DMAP·HCl is hygroscopic.[1] Keep solid waste in a dedicated, sealed container to prevent moisture absorption and caking, which complicates incineration.

Part 4: Disposal Workflow Visualization

The following logic flow illustrates the decision-making process for disposing of DMAP·HCl, ensuring the material ends up in the correct incineration stream.

DMAP_Disposal_Workflow Start Waste Generation: DMAP·HCl (Solid or Solution) CheckState Determine Physical State Start->CheckState SolidPath Solid Waste (Pure Salt or Contaminated Debris) CheckState->SolidPath LiquidPath Liquid Waste (Reaction Mixtures/Mother Liquor) CheckState->LiquidPath SolidPack Double Bag (Polyethylene) Place in Wide-Mouth Drum SolidPath->SolidPack LiquidCheck Check pH & Solvent Composition LiquidPath->LiquidCheck FinalPack Label: 'Toxic Organic Waste' Ship for High-Temp Incineration SolidPack->FinalPack AcidicStream Acidic/Neutral (pH < 7) Maintain as Salt LiquidCheck->AcidicStream Compatible BasicStream Basic (pH > 7) RISK: Free Base Liberation LiquidCheck->BasicStream Incompatible AcidicStream->FinalPack AdjustpH Adjust pH to 4-5 with Dilute HCl (Re-form Salt) BasicStream->AdjustpH Mandatory Stabilization AdjustpH->AcidicStream

Figure 1: Waste Triage Logic for DMAP·HCl. Note the critical intervention at the "Basic Stream" node to prevent volatilization.

Part 5: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid DMAP·HCl

Applicability: Expired reagents, spill cleanup residues.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Primary Containment: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness). Twist and tape the bag shut.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Dimethylaminopyridine Hydrochloride"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][5][6]

    • Note: clearly write "DO NOT OPEN - TOXIC DUST HAZARD."[1]

  • Disposal Method: Lab Pack for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: HPLC waste, mother liquors.[1]

  • Compatibility Test (Self-Validating Step):

    • Take a 1 mL aliquot of the waste.[1]

    • Check pH using a dipstick.[1]

    • If pH > 7: Slowly add 1M HCl until pH is acidic (pH 3-5). Reason: This converts any free DMAP back into the non-volatile hydrochloride salt.[1]

  • Solvent Segregation:

    • If the solvent is halogenated (DCM, Chloroform), place in "Halogenated Organic Waste."

    • If non-halogenated (Methanol, Ethyl Acetate), place in "Non-Halogenated Organic Waste."

  • Bulking: Pour waste into the appropriate carboy using a funnel.

  • Rinsing: Triple rinse the empty reaction vessel with the primary solvent.[1] Add rinsate to the waste carboy.[1]

  • Labeling: List "DMAP Hydrochloride" as a trace contaminant (<5%) on the carboy tag.[1]

Part 6: Emergency Contingencies (Spill Response)

Immediate Action: Evacuate the immediate area. Don full PPE (including respiratory protection if dust is present).[7][8]

  • Dry Spills (Powder):

    • Do NOT sweep (generates dust).

    • Cover the spill with a specialized Amphoteric Absorbent (e.g., Neutrasorb® or simple vermiculite).

    • Dampen slightly with water to suppress dust, then scoop into a disposal bag.

  • Wet Spills:

    • Absorb with polypropylene pads or vermiculite.[1]

    • Validation: Wipe the surface with a methanol-dampened tissue.[1] If the tissue turns yellow (characteristic of some amine oxidation products) or shows residue, repeat cleaning.

  • Skin Exposure:

    • Time is tissue. Immediately wash with copious amounts of water for 15 minutes.[1][3][7][8]

    • Do NOT use organic solvents (ethanol/acetone) to clean skin; this accelerates absorption.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11789490: 4-Dimethylaminopyridine hydrochloride.[1] PubChem.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][Link]

Sources

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N4,N4-dimethylpyridine-2,4-diamine hydrochloride
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N4,N4-dimethylpyridine-2,4-diamine hydrochloride
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